Methyl 1-formylcyclohexane-1-carboxylate
Overview
Description
“Methyl 1-formylcyclohexane-1-carboxylate” is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol. It is a structural analog of 1-aminocyclopropane-1-carboxylate acid (ACC) .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexane ring with a formyl group (-CHO) and a carboxylate ester group (-COOCH3) attached to the same carbon .Physical And Chemical Properties Analysis
“this compound” is a colorless to yellow liquid . The exact physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved data.Scientific Research Applications
Analgesic Activity
Methyl 1-formylcyclohexane-1-carboxylate, through its derivatives, has been studied for its potential analgesic properties. For instance, methyl 1-bromocyclohexane carboxylates, when reacted with zinc and 2-cyano-3-aryl-N-arylpropenamides, produce compounds with analgesic activity and low toxicity. These findings indicate a potential application in pain management and therapeutic development (Kirillov et al., 2012).
Antinociceptive Activity
Further expanding on its medicinal potential, derivatives of methyl 1-bromocyclohexanecarboxylate have shown antinociceptive activity. This suggests their usefulness in mitigating pain sensations, contributing to the field of analgesic drug development (Kirillov et al., 2015).
Chemistry and Reactions
The chemical behavior of this compound and its related compounds has been a subject of interest. Studies have looked into its synthesis, dehydration, hydrolysis, acetylation, reduction, and epoxidation, along with its reactions in the Diels–Alder process. These insights are valuable for understanding its versatility in chemical synthesis and potential industrial applications (Sirat et al., 1979).
Photocyclization
This compound has also been involved in studies on photocyclization, specifically examining reactions under irradiation and the formation of various cyclic compounds. This research has implications for understanding photochemical processes and developing novel synthetic methods (MaruyamaKazuhiro et al., 1980).
Mechanism of Action
Biochemical Pathways
Methyl 1-formylcyclohexane-1-carboxylate has been used in the diastereoselective synthesis of cis-1,2-dialkenylcyclopropanols . It has also been used in the synthesis of methyl 7,7-dimethyl-9-oxo-1,3,4,4a,6,7,8,9,9b-decahydrodibenzo[b,d]furan-4a-carboxylate . These reactions suggest that the compound may play a role in certain synthetic biochemical pathways.
Future Directions
properties
IUPAC Name |
methyl 1-formylcyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-8(11)9(7-10)5-3-2-4-6-9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTJOSITANDHAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446355 | |
Record name | 1-FORMYL-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84393-05-5 | |
Record name | Cyclohexanecarboxylic acid, 1-formyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84393-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-FORMYL-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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